Abl Cytosolic Substrate acetate

説明

BenchChem offers high-quality Abl Cytosolic Substrate acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abl Cytosolic Substrate acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

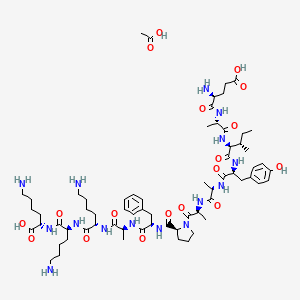

分子式 |

C66H105N15O18 |

|---|---|

分子量 |

1396.6 g/mol |

IUPAC名 |

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1 |

InChIキー |

ZCSPUDYZOGGOAG-IGTABNFRSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O |

製品の起源 |

United States |

The Gatekeeper of the Cytosol: An In-depth Technical Guide to the Regulation and Substrate Phosphorylation of Abl Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Abelson (Abl) family of non-receptor tyrosine kinases, focusing on the intricate mechanisms that govern their activity and their interaction with cytosolic substrates. While a direct, overarching mechanism of action for acetate on Abl cytosolic substrates is not established in current scientific literature, this document delves into the well-documented regulatory frameworks of Abl kinase, including its response to metabolic stress, and explores the potential for metabolic intermediates to influence its function.

Introduction to the Abl Family of Tyrosine Kinases: Central Regulators of Cellular Dynamics

The Abl family, comprising Abl1 and Abl2 (also known as Abl-related gene, Arg), are crucial transducers of extracellular signals that orchestrate a wide array of cellular processes.[1][2] These include cell proliferation, survival, migration, and cytoskeletal remodeling.[1][3] Dysregulation of Abl kinase activity is a hallmark of several pathologies, most notably chronic myeloid leukemia (CML), where the BCR-ABL1 fusion protein exhibits constitutive kinase activity.[1] Beyond hematological malignancies, emerging evidence implicates Abl kinases in solid tumors and neurodegenerative diseases, making them a subject of intense research and a critical target for therapeutic intervention.[1][3]

Abl kinases are structurally complex, featuring multiple domains that mediate their regulation and function (see Table 1). A key feature is the SH3-SH2-kinase domain cassette, which is central to its autoregulation and interaction with substrates.[4][5]

| Domain | Function |

| SH3 (Src Homology 3) | Binds to proline-rich sequences in interacting proteins and plays a crucial role in autoinhibition. |

| SH2 (Src Homology 2) | Recognizes and binds to phosphorylated tyrosine residues on partner proteins, contributing to substrate recognition and the regulation of kinase activity. |

| Kinase Domain (SH1) | The catalytic core responsible for transferring the gamma-phosphate from ATP to tyrosine residues on substrate proteins. |

| C-terminal Region | Contains domains for binding to actin and microtubules, as well as nuclear localization signals, linking Abl to the cytoskeleton and nuclear functions.[4] |

Table 1: Key Functional Domains of Abl Kinase

The Intricate Dance of Regulation: Keeping Abl Kinase in Check

The catalytic activity of Abl kinases is tightly controlled by a sophisticated interplay of intramolecular interactions, post-translational modifications, and binding to regulatory proteins.[1][5] This stringent regulation is essential to prevent aberrant signaling that can lead to disease.

Autoinhibition: A Built-in Safety Mechanism

In its inactive state, the c-Abl protein exists in a "clamped" conformation where the SH3 and SH2 domains fold back and interact with the kinase domain, effectively locking it in an inhibited state.[5][6] This autoinhibitory conformation is further stabilized by an N-terminal "cap" region and a myristoyl group that binds to a hydrophobic pocket on the kinase domain.[4][7]

The disruption of these autoinhibitory interactions is a primary mechanism of Abl activation.[5] This can occur through the binding of activating proteins to the SH3 or SH2 domains, or through mutations that destabilize the inactive conformation, as seen in the BCR-ABL1 oncoprotein.[5]

Activation: Unleashing the Kinase

Activation of Abl kinase is a multi-step process triggered by a variety of extracellular and intracellular signals, including growth factors, cell adhesion, and cellular stress such as oxidative and metabolic stress.[1][2]

Key activation mechanisms include:

-

Binding of Activating Proteins: Proteins containing proline-rich motifs or phosphotyrosine residues can bind to the Abl SH3 and SH2 domains, respectively. This disrupts the autoinhibitory clamp and promotes an open, active conformation.[7]

-

Phosphorylation: Trans-autophosphorylation within Abl dimers or phosphorylation by other kinases, such as Src family kinases, on specific tyrosine residues within the activation loop and the SH2-kinase linker, stabilizes the active conformation and enhances catalytic activity.[4]

-

Oligomerization: In the case of the oncogenic Bcr-Abl fusion protein, the Bcr portion mediates oligomerization, which brings Abl kinase domains into close proximity, facilitating trans-autophosphorylation and constitutive activation.[5]

The Interface with Cellular Metabolism: An Emerging Frontier

While a direct regulatory role for acetate on Abl kinase is not well-defined, there is growing evidence for a complex interplay between Abl activity and cellular metabolism.

Metabolic Stress as an Activator

Abl kinases can be activated in response to metabolic stress, suggesting a role for these kinases in the cellular response to nutrient deprivation or metabolic imbalances.[1][2] This positions Abl as a potential sensor of the cell's metabolic state, although the precise molecular mechanisms of this activation remain an active area of investigation.

Post-Translational Modifications by Metabolites

Abl1 is known to be acetylated on a lysine residue (K730), a modification that promotes its translocation from the nucleus to the cytoplasm.[4] Acetylation is dependent on the availability of acetyl-CoA, a central metabolite derived from various sources, including acetate. While this provides an indirect link between acetate metabolism and Abl localization and function, it does not directly implicate acetate in the catalytic mechanism of substrate phosphorylation.

Furthermore, the N-terminal myristoylation of Abl, which is crucial for its autoinhibition, is also dependent on a metabolite, myristoyl-CoA.[4] This highlights the importance of metabolic pathways in providing the necessary building blocks for post-translational modifications that are critical for proper Abl regulation.

Recent studies have also shown that allosteric inhibitors of ABL kinase can impair mitochondrial function and decrease oxidative phosphorylation.[8] This suggests a bidirectional relationship where Abl activity can influence cellular metabolism, and conversely, the metabolic state of the cell may impact Abl signaling.

Phosphorylation of Cytosolic Substrates: The Execution of Abl's Function

Once activated, Abl kinase phosphorylates a diverse array of cytosolic and nuclear substrates on tyrosine residues, thereby propagating downstream signaling cascades. The specificity of substrate recognition is determined by the kinase domain itself, as well as by interactions involving the SH2 and SH3 domains.

Substrate Recognition

The SH2 domain of Abl can bind to phosphotyrosine motifs on substrate proteins, which can facilitate their subsequent phosphorylation by the kinase domain.[7] This allows for a processive mechanism of phosphorylation for some substrates. The consensus phosphorylation site motif for Abl has been studied, but substrate recognition is also highly dependent on the tertiary structure of the substrate and its localization within the cell.

Key Cytosolic Substrates and Their Cellular Roles

Abl's cytosolic substrates are involved in a multitude of cellular processes, with a prominent role in regulating the actin cytoskeleton. Key substrates include:

-

Adaptor Proteins (e.g., Crk, Nck): Phosphorylation of these proteins creates docking sites for other signaling molecules, assembling protein complexes that regulate cytoskeletal dynamics and cell adhesion.

-

Cytoskeletal Regulatory Proteins (e.g., Wave, Cortactin): Abl-mediated phosphorylation of these proteins directly influences actin polymerization, leading to changes in cell shape, motility, and invasion.

-

Other Kinases: Abl can phosphorylate and regulate the activity of other kinases, creating complex signaling networks.

Experimental Protocols for Studying Abl Kinase and its Substrates

Investigating the intricate mechanisms of Abl kinase regulation and substrate phosphorylation requires a combination of biochemical, molecular, and cellular biology techniques.

In Vitro Kinase Assay

This fundamental assay directly measures the catalytic activity of purified Abl kinase against a specific substrate.

Methodology:

-

Reagents:

-

Purified recombinant Abl kinase (full-length or kinase domain).

-

Peptide or protein substrate (e.g., Abltide, a synthetic peptide substrate).

-

ATP (often radiolabeled with ³²P or ³³P).

-

Kinase reaction buffer (containing Mg²⁺/Mn²⁺, DTT, and a buffering agent like Tris-HCl).

-

Stopping solution (e.g., EDTA or phosphoric acid).

-

-

Procedure:

-

Set up the kinase reaction by combining the purified Abl kinase, substrate, and reaction buffer in a microcentrifuge tube or a well of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the stopping solution.

-

Detect the phosphorylated substrate. This can be done by:

-

Radiometric detection: Spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated radiolabeled ATP, and quantifying the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Antibody-based detection (ELISA or Western blot): Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

-

Fluorescence-based detection: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

Causality Behind Experimental Choices: The choice of substrate (peptide vs. full-length protein) can influence the interpretation of the results. Peptide substrates are useful for measuring the intrinsic catalytic activity of the kinase domain, while full-length protein substrates can provide insights into how other domains, such as SH2 and SH3, contribute to substrate recognition. The use of radiolabeled ATP provides a highly sensitive and direct measure of kinase activity.

Immunoprecipitation and Western Blotting for In Vivo Analysis

This technique is used to assess the phosphorylation state of Abl or its substrates within a cellular context.

Methodology:

-

Cell Lysis: Lyse cells under conditions that preserve protein phosphorylation (i.e., in the presence of phosphatase inhibitors).

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the protein of interest (e.g., anti-Abl or an antibody against a specific substrate). The antibody-protein complex is then captured using protein A/G-coupled beads.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a phosphotyrosine-specific antibody to detect the phosphorylation state. The membrane can then be stripped and re-probed with an antibody against the total protein as a loading control.

Self-Validating System: Including appropriate controls is crucial for the validity of this experiment. These include:

-

Isotype control antibody for immunoprecipitation: To ensure that the observed signal is not due to non-specific binding to the beads or the antibody.

-

Positive and negative controls: Cells treated with a known activator or inhibitor of Abl kinase can serve as positive and negative controls for phosphorylation.

-

Loading control: Probing for the total protein of interest after detecting the phosphorylated form ensures that any observed changes in phosphorylation are not due to differences in protein expression.

Conclusion and Future Directions

The regulation of Abl family tyrosine kinases is a highly complex and tightly controlled process that is fundamental to normal cellular function. While a direct mechanistic link between acetate and Abl cytosolic substrate phosphorylation remains to be elucidated, the intersection of Abl signaling and cellular metabolism is an exciting and rapidly evolving field of research. Future studies are needed to unravel the precise molecular mechanisms by which metabolic cues, including potential indirect effects of acetate metabolism, modulate Abl kinase activity and its downstream signaling pathways. A deeper understanding of this interplay will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of diseases driven by aberrant Abl signaling.

References

-

The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - MDPI. (2023, August 10). Retrieved from [Link]

-

Multifunctional Abl kinases in health and disease | Journal of Cell Science. (2016, January 1). Retrieved from [Link]

-

Post-Translational Modifications by Lipid Metabolites during the DNA Damage Response and Their Role in Cancer - MDPI. (2022, November 8). Retrieved from [Link]

-

Multifunctional Abl kinases in health and disease - PMC. (n.d.). Retrieved from [Link]

-

ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity - PMC. (n.d.). Retrieved from [Link]

-

Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database. (n.d.). Retrieved from [Link]

-

Abl kinases can function as suppressors of tumor progression and metastasis - Frontiers. (2023, September 8). Retrieved from [Link]

-

ABL allosteric inhibitors synergize with statins to enhance apoptosis of metastatic lung cancer cells - PMC. (n.d.). Retrieved from [Link]

-

Tyrosine kinase growth factor receptors but not seven-membrane-spanning receptors or phorbol esters activate mitogen-activated protein kinase in rat hepatocytes - PubMed. (n.d.). Retrieved from [Link]

-

Acetate acts via at least two major signaling pathways. Based on their... - ResearchGate. (n.d.). Retrieved from [Link]

-

Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway | Cellular Physiology and Biochemistry | Karger Publishers. (2018, March 6). Retrieved from [Link]

-

Normal cellular and transformation-associated abl proteins share common sites for protein kinase C phosphorylation - PubMed. (n.d.). Retrieved from [Link]

-

Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood | American Society of Hematology. (n.d.). Retrieved from [Link]

-

Evidence for regulation of the human ABL tyrosine kinase by a cellular inhibitor - PubMed. (n.d.). Retrieved from [Link]

-

Exploring the Link Between Metabolism and Post-Translational Modifications. (n.d.). Retrieved from [Link]

-

(PDF) Regulation of the c-Abl and Bcr–Abl Tyrosine Kinases - ResearchGate. (n.d.). Retrieved from [Link]

-

Structure and Dynamic Regulation of Abl Kinases - PMC. (n.d.). Retrieved from [Link]

-

Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI. (n.d.). Retrieved from [Link]

-

Metabolites beyond metabolism: Exploring their atypical roles in protein modification and signaling transduction | Chinese Medical Journal. (n.d.). Retrieved from [Link]

-

Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate - YouTube. (2015, January 24). Retrieved from [Link]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. Multifunctional Abl kinases in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABL allosteric inhibitors synergize with statins to enhance apoptosis of metastatic lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Logic of Specificity: A Guide to Abl Kinase Substrate Recognition

This guide synthesizes structural biology, enzyme kinetics, and phosphoproteomics to provide a definitive reference on Abelson (Abl) tyrosine kinase substrate specificity.

Executive Summary

The substrate specificity of Abelson tyrosine kinase (c-Abl/Abl1) is not merely a function of its catalytic cleft but a result of a sophisticated allosteric network involving the SH3, SH2, and Kinase domains.[1] Unlike simple "lock-and-key" enzymes, Abl utilizes a "processive top-hat" mechanism where the SH2 domain couples with the kinase N-lobe to enforce high-fidelity phosphorylation. This guide details the consensus motif I/L/V-Y-X-X-P, the structural determinants of this preference, and a validated protocol for profiling substrate specificity in drug discovery.

Structural Determinants: The "Top-Hat" Mechanism

To understand why Abl selects specific substrates, one must look beyond the active site. The specificity is governed by the global conformation of the protein, which toggles between an Autoinhibited (Assembled) state and an Active (Extended/Top-Hat) state.

The Autoinhibited State (The Clamp)

In the absence of activating signals, c-Abl is locked in a closed conformation. The SH3 domain binds the linker connecting the SH2 and kinase domains, while the SH2 domain docks onto the C-lobe of the kinase.[2] Crucially, a myristoyl group (N-terminal latch) binds to a hydrophobic pocket in the C-lobe, stabilizing this clamp.

-

Consequence: The active site is accessible but sterically constrained, preventing high-affinity binding of non-specific substrates.

The Active "Top-Hat" State

Upon activation (e.g., displacement of the myristoyl latch or phosphorylation of the activation loop), the SH2 domain undergoes a dramatic shift. It moves from the C-lobe to the N-lobe, adopting a "Top-Hat" position above the active site.[2]

-

Mechanism: The SH2 domain interacts with the

C-helix of the kinase N-lobe. This interaction is allosteric; it stabilizes the active conformation of the kinase (DFG-in, -

Specificity Driver: This state creates a continuous surface for substrate engagement. The SH2 domain can bind a phosphotyrosine (pY) on a substrate while the kinase domain phosphorylates a secondary site on the same protein. This leads to processive phosphorylation , a hallmark of Abl specificity.

Visualization: The Abl Conformational Switch

Figure 1: The transition from the autoinhibited 'clamped' state to the active 'top-hat' conformation, which is essential for high-affinity substrate recognition.

The Consensus Motif: Decoding the Sequence

While the SH2/SH3 domains handle docking, the kinase active site enforces local sequence specificity. Extensive peptide library profiling has defined the optimal Abl consensus sequence.

The Canonical Motif: I/L/V - Y - X - X - P

Abl kinase exhibits a stringent preference for specific residues at positions relative to the target Tyrosine (Y=0).

| Position | Preferred Residues | Structural Basis |

| P-1 | Ile, Leu, Val (Hydrophobic) | Fits into a hydrophobic pocket formed by the activation loop and the catalytic loop. |

| P+1 | Ala, Glu, Asp (Small/Acidic) | Steric constraints prevent large bulky residues; acidic residues interact with basic surface residues. |

| P+3 | Proline (Critical) | This is the defining feature of Abl specificity. The P+3 Proline interacts with a hydrophobic patch on the activation loop, locking the peptide in a conformation suitable for catalysis. |

| P-4 | Glu, Asp (Acidic) | Often aids in electrostatic steering towards the active site. |

The "Abltide" Standard

The synthetic peptide Abltide (KKGEAIYAAPFA-NH2) was engineered to maximize these interactions.

-

I (-1): Strong hydrophobic anchor.

-

Y (0): Phospho-acceptor.

-

A (+1/+2): Small residues to avoid steric clash.

Technical Insight: The P+3 Proline preference distinguishes Abl from many other Tyrosine Kinases (like Src, which prefers P+3 but is less stringent, or EGFR which has different preferences). In Bcr-Abl, this preference remains, but the fusion protein's oligomerization can force phosphorylation of suboptimal substrates due to high local concentration [1, 2].

Protocol: Positional Scanning Peptide Library Screening

To determine the specificity of Abl (or a drug-resistant mutant like T315I) against a novel set of substrates, a simple kinase assay is insufficient. The Positional Scanning Peptide Library (PSPL) method is the industry standard for defining the "fingerprint" of a kinase.

Experimental Principle

Instead of testing individual peptides, you utilize a library of peptide mixtures.

-

Format: A set of ~200 wells.

-

Logic: In each well, one position relative to the Tyrosine is fixed (e.g., P+1 is Alanine), while all other positions are degenerate (randomized mixture of all amino acids).

-

Readout: If the well with "Fixed P+3 Proline" shows the highest signal, you confirm the P+3 preference.

Step-by-Step Methodology

Reagents:

-

Kinase: Recombinant c-Abl or Bcr-Abl (active, purified).

-

Library: Biotinylated PSPL (e.g., Biotin-G-A-X-X-X-X-Y-X-X-X-X-A-K).

-

Isotope: [

- -

Capture: Streptavidin-coated membrane or flashplate.

Workflow:

-

Reaction Assembly:

-

Prepare a Master Mix: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.2 mg/mL BSA, 50 -

Add Kinase (10-50 nM final concentration). Note: Titrate kinase first to ensure linear range.

-

-

Library Incubation:

-

Termination & Capture:

-

Stop reaction with 12.5% Phosphoric Acid or EDTA.

-

Spot 2

L of reaction onto a Streptavidin membrane (e.g., Promega SAM

-

-

Washing & Detection:

-

Wash membrane 4x with 2M NaCl (high salt removes non-specific ionic interactions).

-

Wash 2x with dH

O. -

Dry and expose to a PhosphorImager screen.[8]

-

-

Data Analysis (Self-Validation):

-

Normalization: Normalize the signal of each amino acid at a given position to the average signal of that position.

-

Control Check: The P+3 Proline well must show >2-fold enrichment over the average. If not, the kinase is inactive or the library is degraded.

-

Visualization: PSPL Workflow

Figure 2: Workflow for Positional Scanning Peptide Library (PSPL) screening to determine kinase specificity.

Therapeutic Implications: Specificity & Resistance

The specificity of Abl is a double-edged sword in drug development.

Imatinib (Gleevec) & The DFG-Out Conformation

Imatinib acts as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase. It relies on the specific geometry of the ATP-binding pocket in the autoinhibited state.

-

Specificity Link: The drug effectively mimics the steric requirements of the ATP pocket but does not directly compete with the peptide substrate. However, mutations that shift the kinase towards the active "Top-Hat" conformation (stabilizing the DFG-in state) confer resistance.

The T315I "Gatekeeper" Mutation

The Threonine 315 residue is located deep in the ATP binding pocket.

-

Mechanism: Substitution with Isoleucine (T315I) creates a steric clash with Imatinib.

-

Substrate Specificity Impact: Interestingly, while T315I blocks inhibitor binding, it does not significantly alter the peptide substrate consensus (I-Y-X-X-P). This allows the mutant kinase to remain pathogenically active, phosphorylating downstream targets like CrkL and STAT5, necessitating third-generation inhibitors like Ponatinib [3].

References

-

Turk, B. E., et al. (2006).[8] "Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates." Nature Protocols, 1(1), 375-379.[8] Link

-

Hutti, J. E., et al. (2004). "A rapid method for determining protein kinase phosphorylation specificity."[8][9] Nature Methods, 1(1), 27-29. Link

-

O'Hare, T., et al. (2009). "Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia." Blood, 114(10), 2034-2043. Link

-

Nagar, B., et al. (2003).[10] "Structural basis for the autoinhibition of c-Abl tyrosine kinase." Cell, 112(6), 859-871. Link

-

Colicelli, J. (2010). "ABL tyrosine kinases: evolution of function, regulation, and specificity." Science Signaling, 3(139), re13. Link

Sources

- 1. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. De Novo Linear Phosphorylation Site Motifs for BCR-ABL Kinase Revealed by Phospho-Proteomics in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. promega.de [promega.de]

- 8. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pound.med.utoronto.ca [pound.med.utoronto.ca]

Understanding Abl substrate recognition motifs

An In-Depth Technical Guide to Understanding Abl Substrate Recognition Motifs

Authored by a Senior Application Scientist

This guide provides a deep dive into the molecular mechanisms governing substrate recognition by the Abelson (Abl) family of non-receptor tyrosine kinases. Moving beyond a simple catalog of substrates, we will explore the structural and sequence-based determinants that confer specificity, the intricate interplay between functional domains, and the experimental strategies that enable their elucidation. This content is tailored for researchers, scientists, and drug development professionals seeking to understand and target Abl kinase signaling pathways.

The Abl Kinase: A Pivotal Node in Cellular Signaling

The Abelson tyrosine kinase (Abl) is a critical regulator of diverse cellular processes, including cell differentiation, division, adhesion, and the response to cellular stress. Its activity is tightly controlled through a series of intramolecular interactions. In its inactive state, the kinase is maintained in an autoinhibited conformation by its own N-terminal domains, including the SH3 and SH2 domains, which "clamp" the kinase domain to restrict its catalytic function.[1]

Dysregulation of Abl kinase activity is a hallmark of certain cancers. The most prominent example is Chronic Myelogenous Leukemia (CML), which is driven by the BCR-Abl fusion oncoprotein.[2] This fusion protein exhibits constitutive kinase activity, leading to uncontrolled cell proliferation. Understanding how both normal c-Abl and oncogenic BCR-Abl select their substrates is therefore paramount for developing targeted therapies and dissecting their downstream signaling pathways.

Duality of Recognition: The Kinase and SH2 Domains

Substrate recognition by Abl is not solely determined by the catalytic kinase domain. Instead, it is a sophisticated, dual-recognition process involving both the kinase domain active site and the adjacent Src Homology 2 (SH2) domain. These two domains have co-evolved to recognize similar sequences, creating a system that is both specific and efficient.[1][3]

The Kinase Domain: Defining the Primary Consensus Motif

The kinase domain catalyzes the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.[4] The amino acid sequence immediately surrounding the target tyrosine plays a crucial role in the initial binding and positioning of the substrate within the active site.

Early and ongoing research using techniques like combinatorial peptide library screening has revealed that Abl does not recognize a single, rigid consensus sequence but rather several preferred motifs.[5][6][7] This suggests an evolved flexibility to engage a diverse range of downstream targets. Despite this multiplicity, a predominant optimal motif has been identified.

| Consensus Motif Group | Sequence | Key Features & Notes | Known Substrate Examples |

| Group I (Optimal) | (I/L/V)-Y-A-A-P | Strong preference for a large aliphatic residue (Isoleucine, Leucine, or Valine) at the P-3 or P-1 position and a critical Proline at the P+3 position.[8][9][10] | CrkL, p130Cas, RAD51 (Y315) |

| Group II | (F/Y)-Y-X-X-F | Preference for aromatic residues (Phenylalanine or Tyrosine) at both the P-2 and P+3 positions. | RIN1, DOK1 |

| Group III | A-Y-G-X-P | A more flexible motif with Alanine at P-2 and Proline at P+3 being key recognition points. | Abi1, PAG/Cbp |

Table 1: Abl Kinase Domain Consensus Phosphorylation Motifs. Data synthesized from peptide library screening studies.[5][6][7][9]

The structural basis for this preference lies in the architecture of the kinase's peptide-binding cleft. Specific residues within the catalytic domain form pockets that accommodate the side chains of the substrate, with mutations in these regions altering substrate specificity.[8] The requirement for a Proline at the P+3 position, for instance, is a well-established feature that helps distinguish Abl substrates from those of other kinase families like Src.[10]

The SH2 Domain: A Master Regulator of Specificity and Processivity

While the kinase domain performs the initial selection, the SH2 domain acts as a powerful specificity determinant and a mechanism for processive phosphorylation.[11][12] SH2 domains are modules that bind to sequences containing a phosphotyrosine (pY).[4][11]

The Abl SH2 domain plays an active role in catalysis by binding to a pY residue on a substrate, thereby tethering the kinase in close proximity to that substrate. This interaction is crucial for several reasons:

-

Enhanced Substrate Affinity: Once a substrate is phosphorylated at one site, the Abl SH2 domain can bind to this new pY, dramatically increasing the local concentration of the kinase relative to other potential phosphorylation sites on the same substrate molecule.

-

Processive Phosphorylation: This tethering is essential for the efficient, multi-site phosphorylation of substrates like the C-terminal domain (CTD) of RNA Polymerase II, which contains 52 tyrosine target sites.[9][11] Without a functional SH2 domain, Abl cannot stoichiometrically phosphorylate the CTD.[11]

-

Kinase Activation: Binding of a pY-containing substrate to the SH2 domain can disrupt the autoinhibitory clamp, contributing to the activation of the kinase domain itself in a positive feedback loop.[1][13][14]

This leads to a "hierarchical processivity" model for multi-site substrate phosphorylation.

This model is exemplified by the substrate RAD51. RAD51 has two Abl target sites: a "good" consensus site (IY315) and a "poor" one (Y54). Experimental evidence shows that Y315 must be phosphorylated first. This creates the docking site for the Abl SH2 domain, which then facilitates the phosphorylation of the otherwise disfavored Y54 site.[9]

Experimental Workflows for Identifying Abl Substrates

Identifying the direct substrates of a kinase within a complex cellular environment is a significant challenge. Modern proteomics has given rise to powerful, multi-pronged strategies to tackle this problem with high confidence.

Workflow: Kinase Assay Linked Phosphoproteomics (KALIP)

The KALIP approach provides a robust method for defining a list of probable direct kinase substrates by integrating in vitro and in vivo data.[2][15] The core logic is that a true direct substrate must be (a) phosphorylated by Abl in a test tube and (b) show decreased phosphorylation in cells when Abl is inhibited.

Detailed Protocol: In Vitro Kinase Assay with Mass Spectrometry Detection

This protocol describes the in vitro arm of the KALIP workflow, a self-validating system for identifying proteins that can be directly phosphorylated by Abl.

Expertise & Causality: The use of both active and kinase-dead Abl is a critical internal control. Any phosphopeptide identified in the active reaction but absent in the kinase-dead reaction can be confidently attributed to Abl activity, not to contaminating kinases from the lysate.

Materials:

-

Recombinant, purified active c-Abl kinase.

-

Recombinant, purified kinase-dead c-Abl (e.g., K290M mutant) as a negative control.

-

Cell lysate from a relevant cell line (e.g., HEK293T) prepared in a phosphatase inhibitor-free buffer.

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

-

ATP solution (10 mM).

-

LC-MS/MS system for proteomic analysis.

Methodology:

-

Reaction Setup: Prepare three reaction conditions in triplicate:

-

Condition A (Active): 50 µg cell lysate + 1 µg active Abl + 200 µM ATP.

-

Condition B (Control): 50 µg cell lysate + 1 µg kinase-dead Abl + 200 µM ATP.

-

Condition C (No ATP): 50 µg cell lysate + 1 µg active Abl (no ATP).

-

-

Initiation: Add ATP to initiate the reactions (except for Condition C). Incubate for 30 minutes at 30°C with gentle agitation.

-

Quenching & Digestion: Stop the reaction by adding urea to a final concentration of 8M. Reduce cysteines with DTT, alkylate with iodoacetamide, and perform a standard trypsin digestion.

-

Phosphopeptide Enrichment (Optional but Recommended): Use a titanium dioxide (TiO₂) or anti-pY antibody-based enrichment method to increase the detection sensitivity of phosphopeptides.

-

LC-MS/MS Analysis: Analyze the digested peptides via liquid chromatography-tandem mass spectrometry. Use a data-dependent acquisition method to fragment and sequence phosphopeptides.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database. Quantify the relative abundance of phosphopeptides across the different conditions.

Trustworthiness & Interpretation:

-

Primary Hit: A peptide is considered a direct in vitro substrate if its phosphorylated form is significantly more abundant (>10-fold) in Condition A compared to both Condition B and Condition C.

-

Self-Validation: The comparison to the kinase-dead control (Condition B) ensures that the observed phosphorylation is a direct result of Abl's catalytic activity. The no-ATP control (Condition C) confirms that the signal is dependent on the phosphotransfer reaction.

Conclusion and Future Directions

The specificity of Abl kinase is a multi-layered system that relies on the primary sequence recognition by the kinase domain and is refined by the crucial substrate-tethering and processivity-enhancing functions of the SH2 domain.[3][11] This dual-recognition mechanism allows Abl to phosphorylate a wide array of substrates in a controlled and efficient manner.

For drug development professionals, understanding these motifs is critical. While ATP-competitive inhibitors like imatinib target the kinase domain, they are effective only when the kinase is in a specific, inactive conformation.[2] Acquired resistance often involves mutations that destabilize this inactive state.[16] Future therapeutic strategies may involve targeting the substrate-binding cleft or the SH2 domain interface to disrupt Abl signaling in a more specific manner, potentially overcoming existing resistance mechanisms. The continued application of advanced proteomic techniques like KALIP will be instrumental in further dissecting the complex Abl signalosome and identifying new nodes for therapeutic intervention.[2][15]

References

-

Kettenbach, A. N., et al. (2019). Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments. Journal of Proteome Research. Available at: [Link]

-

Schindler, T., et al. (1999). Engineering the substrate specificity of the Abl tyrosine kinase. Journal of Biological Chemistry. Available at: [Link]

-

Duyster, J., et al. (1995). Src homology 2 domain as a specificity determinant in the c-Abl-mediated tyrosine phosphorylation of the RNA polymerase. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Hantschel, O., & Superti-Furga, G. (2004). Structure and Dynamic Regulation of Abl Kinases. Cellular and Molecular Life Sciences. Available at: [Link]

-

Filippakopoulos, P., et al. (2008). Structural Coupling of SH2-Kinase Domains Links Fes and Abl Substrate Recognition and Kinase Activation. Cell. Available at: [Link]

-

Wu, J. J., et al. (2002). Recognition of Multiple Substrate Motifs by the c-ABL Protein Tyrosine Kinase. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2011). Conserved Protein Domain Family: SH2_ABL. Available at: [Link]

-

Grebien, F., et al. (2014). The SH2 domain of Abl kinases regulates kinase autophosphorylation by controlling activation loop accessibility. Nature Communications. Available at: [Link]

-

Wu, J. J., et al. (2002). Recognition of Multiple Substrate Motifs by the c-ABL Protein Tyrosine Kinase. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Wu, J. J., et al. (2002). Recognition of multiple substrate motifs by the c-ABL protein tyrosine kinase. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Kettenbach, A. N., et al. (2019). Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments. Semantic Scholar. Available at: [Link]

-

Hantschel, O., & Superti-Furga, G. (2004). Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database. Available at: [Link]

-

Colicelli, J. (2010). ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity. Science Signaling. Available at: [Link]

-

Tao, Y., et al. (2012). A peptide photoaffinity probe specific for the active conformation of the Abl tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Li, S., et al. (2011). Proteome-wide Detection of Abl1 SH3-binding Peptides by Integrating Computational Prediction and Peptide Microarray. Molecular & Cellular Proteomics. Available at: [Link]

-

Hantschel, O., & Superti-Furga, G. (2004). SH2-domain dependent positive feed-back loop on catalytic activity of c-Abl. ResearchGate. Available at: [Link]

-

Montecchini, O., et al. (2021). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. ArTS. Available at: [Link]

-

Howard, J. M., et al. (2020). Bimodal evolution of Src and Abl kinase substrate specificity revealed using mammalian cell extract as substrate pool. bioRxiv. Available at: [Link]

-

Sonti, R., et al. (2023). The molecular basis of Abelson kinase regulation by its αI-helix. eLife. Available at: [Link]

-

Allen, J. J., et al. (2012). Strategies for the identification of kinase substrates using analog-sensitive kinases. Request PDF. Available at: [Link]

-

Jankowski, W. (2012). Structural basis for the function of the Bcr-Abl protein substrate CrkL and human-CrkII as a novel partner for Cyclophilin A. Semantic Scholar. Available at: [Link]

-

Hantschel, O., & Superti-Furga, G. (2004). Phosphorylation-site mapping in Abl. ResearchGate. Available at: [Link]

-

Gfeller, D., et al. (2023). De Novo Linear Phosphorylation Site Motifs for BCR-ABL Kinase Revealed by Phospho-Proteomics in Yeast. ACS Publications. Available at: [Link]

-

Montecchini, O., et al. (2021). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias. Frontiers in Pharmacology. Available at: [Link]

-

Montecchini, O., et al. (2021). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. PMC. Available at: [Link]

-

Koide, E., et al. (2021). An Assay of Human Tyrosine Protein Kinase ABL Activity using an Escherichia Coli Protein Expression System. Taylor & Francis Online. Available at: [Link]

-

Brehme, M., et al. (2017). Regulation of the ABL1 tyrosine kinase. ResearchGate. Available at: [Link]

Sources

- 1. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDD Conserved Protein Domain Family: SH2_ABL [ncbi.nlm.nih.gov]

- 4. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of Multiple Substrate Motifs by the c-ABL Protein Tyr...: Ingenta Connect [ingentaconnect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recognition of multiple substrate motifs by the c-ABL protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering the substrate specificity of the Abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bimodal evolution of Src and Abl kinase substrate specificity revealed using mammalian cell extract as substrate pool | bioRxiv [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 13. The SH2 domain of Abl kinases regulates kinase autophosphorylation by controlling activation loop accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

Application Note: High-Throughput Screening of Abl Kinase Inhibitors Using Cytosolic Substrates

Abstract

The Abelson (Abl) tyrosine kinase is a critical regulator of diverse cellular processes, and its aberrant activation, most notably through the BCR-Abl fusion protein, is a primary driver of chronic myeloid leukemia (CML) and other cancers.[1][2][3] Consequently, Abl kinase has become a key target for therapeutic intervention. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Abl cytosolic substrates to accurately and efficiently determine the efficacy of kinase inhibitors. We will delve into the rationale behind using purified substrates, present detailed protocols for multiple assay formats, and offer insights into data interpretation and validation.

Introduction: The Central Role of Abl Kinase in Oncology

The Abl family of non-receptor tyrosine kinases, comprising Abl1 and Abl2, are pivotal in transducing extracellular signals that govern cell proliferation, survival, migration, and adhesion.[1] The discovery of the Philadelphia chromosome, a translocation between chromosomes 9 and 22, led to the identification of the BCR-Abl fusion gene.[2] This genetic aberration results in a constitutively active Abl kinase, a key pathogenic event in CML.[2][3]

The groundbreaking success of imatinib (Gleevec), a potent and selective inhibitor of the BCR-Abl kinase, ushered in the era of targeted cancer therapy.[1][4] Imatinib and subsequent generations of tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates and halting the oncogenic signaling cascade.[4][5][6] The clinical efficacy of these inhibitors underscores the importance of robust and reliable methods for screening and characterizing new inhibitory compounds.

Rationale for Using Cytosolic Substrates in Inhibitor Profiling

While cell-based assays provide valuable information on inhibitor efficacy in a biological context, in vitro kinase assays using purified cytosolic substrates offer distinct advantages for initial high-throughput screening and mechanistic studies:

-

Direct Target Engagement: These assays directly measure the inhibition of the kinase's enzymatic activity, eliminating confounding factors present in cellular environments such as membrane permeability, off-target effects, and drug metabolism.

-

Mechanistic Insight: In vitro assays are indispensable for determining key inhibitory parameters like the half-maximal inhibitory concentration (IC50), providing a direct measure of a compound's potency against the target kinase.[7][8]

-

High-Throughput Compatibility: Assays utilizing peptide substrates are particularly amenable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries.[9]

-

Reduced Variability: By using purified and well-characterized components, these assays offer higher reproducibility and lower variability compared to their cell-based counterparts.

Key Cytosolic Substrates for Abl Kinase Assays

The selection of an appropriate substrate is critical for a successful kinase assay. Two widely used and well-characterized substrates for Abl kinase are:

| Substrate | Description | Key Features & Applications |

| ABLtide | A synthetic peptide (EAIYAAPFAKKK) designed as an optimal substrate for Abl kinase.[10] | - Widely used in radiometric and fluorescence-based assays.[11][12] - Enables precise quantification of kinase activity. - Ideal for HTS and IC50 determination.[9] |

| CrkL | An adapter protein that is a major in vivo substrate of BCR-Abl.[13][14] Phosphorylation of CrkL at Tyrosine 207 is a reliable indicator of Abl kinase activity.[13][14] | - Can be used as a full-length protein or as a fusion protein (e.g., GST-CrkL).[9] - Relevant for both in vitro and cell-based assays (Western blotting, flow cytometry).[9][15] - Provides a more physiologically relevant context. |

Experimental Workflows and Protocols

This section provides detailed protocols for three common methods to assess Abl kinase inhibitor efficacy.

Experimental Workflow Overview

The general workflow for testing inhibitor efficacy involves incubating the Abl kinase with its substrate in the presence of ATP and varying concentrations of the test inhibitor. The level of substrate phosphorylation is then quantified.

Caption: General workflow for in vitro Abl kinase inhibitor assay.

Protocol 1: Radiometric Kinase Assay using [γ-³³P]-ATP and ABLtide

This classic and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from ATP onto the substrate.[16]

A. Materials:

-

Recombinant human Abl kinase

-

ABLtide peptide substrate

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[17]

-

Test inhibitors dissolved in DMSO

-

0.5% Phosphoric acid

-

Filter paper

-

Scintillation fluid and vials

-

Scintillation counter

B. Procedure:

-

Prepare a reaction mixture containing Abl kinase and ABLtide in the kinase reaction buffer.

-

Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the [γ-³³P]-ATP solution. The final ATP concentration should be at or near the Km for Abl.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.[17]

-

Stop the reaction by adding 0.5% phosphoric acid.[17]

-

Spot an aliquot of the reaction mixture onto filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[17]

-

Dry the filter paper, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

C. Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ELISA-Based Kinase Assay

This non-radioactive method utilizes an antibody that specifically recognizes the phosphorylated substrate.[18][19]

A. Materials:

-

Recombinant human Abl kinase

-

Biotinylated ABLtide substrate

-

Streptavidin-coated microplate

-

Kinase reaction buffer

-

ATP solution

-

Test inhibitors dissolved in DMSO

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

B. Procedure:

-

Coat the streptavidin-coated microplate with the biotinylated ABLtide substrate. Wash to remove unbound substrate.

-

In a separate plate, prepare the kinase reaction by mixing Abl kinase with serial dilutions of the test inhibitor.

-

Transfer the kinase/inhibitor mixtures to the substrate-coated plate.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and wash the plate to remove the kinase and other reaction components.

-

Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the TMB substrate and incubate until a blue color develops.

-

Stop the color development by adding the stop solution, which will turn the color yellow.

-

Read the absorbance at 450 nm using a plate reader.

C. Data Analysis:

-

Similar to the radiometric assay, calculate the percentage of inhibition and plot the data to determine the IC50 value.

Protocol 3: Western Blot-Based Assay for CrkL Phosphorylation

This method is useful for confirming inhibitor activity in a more physiological context using cell lysates.[20][21]

A. Materials:

-

BCR-Abl expressing cell line (e.g., K562)

-

Cell culture medium and supplements

-

Test inhibitors

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL or a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

B. Procedure:

-

Culture K562 cells to the desired density.

-

Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 2-4 hours).

-

Harvest the cells and prepare cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

(Optional) Strip the membrane and re-probe with an anti-total CrkL or loading control antibody to confirm equal protein loading.

C. Data Analysis:

-

Quantify the band intensities for phospho-CrkL and the loading control.

-

Normalize the phospho-CrkL signal to the loading control.

-

Calculate the percentage of inhibition of CrkL phosphorylation at each inhibitor concentration and determine the IC50 value.

Data Interpretation and Validation

IC50 Determination: The IC50 value is the concentration of an inhibitor required to reduce the kinase activity by 50%.[7][22] It is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.

Controls are Critical:

-

Positive Control: A known Abl kinase inhibitor (e.g., imatinib) should be included in each assay to validate the assay's performance.[8]

-

Negative Control (Vehicle): Typically DMSO, this control represents 100% kinase activity.

-

No Enzyme Control: This control helps to determine the background signal in the assay.

Mechanism of Inhibition: A Visual Guide

Most Abl kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP, preventing the transfer of a phosphate group to the substrate.[4][5]

Caption: Mechanism of ATP-competitive Abl kinase inhibition.

Conclusion

The methodologies described in this application note provide a robust framework for the preclinical evaluation of Abl kinase inhibitors. By employing purified cytosolic substrates in well-controlled in vitro assays, researchers can obtain accurate and reproducible data on inhibitor potency and mechanism of action. These assays are foundational for the discovery and development of novel targeted therapies for CML and other Abl-driven malignancies.

References

- Dr.Oracle. (2025, April 9).

- (2024, June 21). What are Abl family inhibitors and how do they work?

- MedchemExpress.com.

- AddexBio.

- Role of ABL Family Kinases in Cancer:

- Eurofins Discovery. Abl (ABL1) Human TK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR.

- ResearchGate.

- ArTS. A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro.

- MDPI. (2024, March 14). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia.

- ResearchGate. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia.

- NIH.

- Taylor & Francis. (2021, April 6). An Assay of Human Tyrosine Protein Kinase ABL Activity using an Escherichia Coli Protein Expression System.

- Cell Signaling Technology. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit #7130.

- PMC. (2021, August 12).

- PMC - NIH.

- A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry.

- PubMed Central. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.

- PMC.

- BindingDB. Assay in Summary_ki.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Wikipedia. Bcr-Abl tyrosine-kinase inhibitor.

- ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives.

- PMC. (2021, November 19). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro.

- Cell Signaling Technology. (2025, November 14). PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail #5300.

- AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.

- ResearchGate. (2025, August 6). (PDF)

- bioRxiv.org. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.

- PubMed. (2006, June 15).

- PMC. (2015, August 12). Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold.

- Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases1.

- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for KDR Overview.

- PubMed - NIH. (1997, February 6).

- ResearchGate.

- ResearchGate.

- Frontiers. (2021, March 3). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach.

- ResearchGate. Phosphorylation of BAD in BCR/ABL-expressing cells. Western blot shows....

- Cusabio. Human Tyrosine-protein kinase ABL1(ABL1) ELISA Kit.

- PNAS. Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance.

- TargetMol.

- PubMed. (2019, April 5).

- The Bumbling Biochemist. (2021, August 20).

- AACR Journals. Threshold Levels of ABL Tyrosine Kinase Inhibitors Retained in Chronic Myeloid Leukemia Cells Determine Their Commitment to Apoptosis.

Sources

- 1. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. What are Abl family inhibitors and how do they work? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. AddexBio Product Detail - Abltide-TAMRA labeled (Abl Kinase substrate) [addexbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Tyrosine 207 in CRKL is the BCR/ABL phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BCR-ABL activity and its response to drugs can be determined in CD34+ CML stem cells by CrkL phosphorylation status using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thebumblingbiochemist.com [thebumblingbiochemist.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias [arts.units.it]

- 19. A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 21. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]

- 22. aacrjournals.org [aacrjournals.org]

Quantifying Endogenous Abl Kinase Activity: An Immobilized Substrate Assay for Complex Cell Extracts

[1]

Abstract

This guide details a robust methodology for quantifying the catalytic activity of Abl tyrosine kinase (c-Abl and BCR-ABL) directly from crude cell extracts.[1] Unlike recombinant enzyme assays, measuring kinase activity in cell lysates preserves the post-translational modifications and protein-protein interactions that modulate enzymatic function in vivo. This protocol utilizes a biotinylated peptide substrate (Abltide) immobilized on a streptavidin-coated surface, allowing for the specific detection of phosphorylation events driven by endogenous kinases. The method is optimized for high-throughput screening of kinase inhibitors and downstream signaling analysis in oncological research.

Introduction: The Biological Imperative

The Abl tyrosine kinase family (c-Abl, Arg) governs critical cellular processes including actin remodeling, DNA damage response, and apoptosis. In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity, driving oncogenesis.[2][3]

While Western blotting can detect phosphorylation states (e.g., pTyr-245), it is a static measure of status, not rate or capacity. To understand the efficacy of Tyrosine Kinase Inhibitors (TKIs) like Imatinib or Dasatinib, researchers must measure the functional enzymatic activity .

The Challenge of Cell Extracts

Cell lysates are "dirty" environments containing:

-

Phosphatases: Enzymes that rapidly strip phosphate groups, masking kinase activity.

-

Proteases: Enzymes that degrade the kinase or the substrate.

-

Competing Kinases: Off-target kinases (e.g., Src, Arg) that may phosphorylate non-specific substrates.

The Solution: Immobilized Substrate Assay

This assay separates the reaction from the detection. By immobilizing a highly specific substrate (Abltide : EAIYAAPFAKKK) to a solid phase, we create a "landing pad" for phosphate groups. The cell lysate provides the enzyme, but is washed away before detection, significantly reducing background noise and matrix interference.

Assay Principle & Design

The workflow relies on the high affinity of the Streptavidin-Biotin interaction (

-

Immobilization: Biotinylated Abltide is anchored to a Streptavidin-coated microplate.

-

Kinase Reaction: Cell lysate (containing Abl) + ATP + Mg²⁺ are added. Abl transfers

-phosphate from ATP to the Tyrosine residue on Abltide. -

Termination & Wash: The reaction is stopped, and the crude lysate is washed away.

-

Detection: A phosphotyrosine-specific antibody (HRP-conjugated) binds the phosphorylated Abltide. Signal is generated via colorimetric substrate (TMB).

Pathway Context

The following diagram illustrates the role of BCR-ABL/c-Abl in the signaling cascade and how this assay intercepts the activity.

Caption: Schematic of Abl kinase signaling and the interception of catalytic activity by the immobilized Abltide substrate. TKIs block the transfer of phosphate to the synthetic substrate.

Materials & Reagents

Critical Reagents

| Component | Specification | Purpose |

| Substrate | Biotin-Abltide (Biotin-LC-EAIYAAPFAKKK-NH2) | Specific target for Abl kinase. The "LC" (Long Chain) spacer prevents steric hindrance. |

| Capture Plate | Streptavidin-coated 96-well plate (High Capacity) | Anchors the substrate. |

| Detection Ab | Anti-Phosphotyrosine (e.g., Clone 4G10 or PY20) HRP-conjugated | Detects phosphorylated tyrosine residues. |

| Inhibitor | Imatinib Mesylate or Dasatinib | Mandatory Negative Control to prove signal specificity. |

| Lysis Buffer | Modified RIPA or NP-40 Lysis Buffer | Solubilizes kinase while preserving activity. |

Buffer Recipes (Self-Validating Systems)

Validation Note: All buffers must be prepared with ultrapure water (18.2 MΩ) and stored at 4°C. Add phosphatase/protease inhibitors immediately before use.

1. Kinase Extraction Buffer (Lysis Buffer):

-

20 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

1% NP-40 (Non-denaturing detergent)

-

2 mM EDTA (Chelates divalent cations to stop metalloproteases)

-

Add Fresh:

-

1 mM PMSF (Protease inhibitor)

-

1X Protease Inhibitor Cocktail (Roche cOmplete or similar)

-

1 mM Na3VO4 (Sodium Orthovanadate - Critical Tyrosine Phosphatase Inhibitor)

-

10 mM NaF (Ser/Thr Phosphatase Inhibitor)

-

2. Kinase Reaction Buffer (10X Stock):

-

500 mM Tris-HCl, pH 7.5

-

100 mM MgCl2 (Essential cofactor for ATP binding)

-

1 mM EGTA

-

20 mM DTT (Maintains reducing environment for enzyme stability)

3. ATP Stock:

-

10 mM ATP in water (Aliquot and store at -20°C. Avoid freeze-thaw).

Experimental Protocol

Phase 1: Substrate Immobilization

-

Dilute Biotin-Abltide to 10 µM in PBS.

-

Add 100 µL to each well of the Streptavidin-coated plate.

-

Incubate for 1 hour at Room Temperature (RT) with gentle shaking.

-

Wash plate 3x with TBST (Tris-Buffered Saline + 0.05% Tween-20).

-

Checkpoint: The plate is now "charged" and stable at 4°C for up to 1 week if sealed.

Phase 2: Cell Extract Preparation

This is the most sensitive step. Work on ice.

-

Grow cells (e.g., K562 for BCR-ABL positive, HL-60 for negative control) to log phase.

-

Harvest

cells by centrifugation. Wash 2x with ice-cold PBS. -

Resuspend pellet in 500 µL ice-cold Kinase Extraction Buffer .

-

Incubate on ice for 20 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Transfer supernatant to a fresh pre-chilled tube.

-

Quantify Protein: Use BCA or Bradford assay. Normalize all samples to 1 mg/mL.

Phase 3: The Kinase Reaction

Design: Run samples in triplicate. Include "No Lysate" (Background) and "Plus Inhibitor" (Specificity) controls.

-

Prepare Reaction Mix (Per Well):

-

5 µL 10X Kinase Reaction Buffer

-

1 µL 10 mM ATP (Final conc: 100 µM)

-

X µL Cell Lysate (typically 10-50 µg total protein)

-

Water to final volume of 50 µL.

-

-

Inhibitor Control: For specificity wells, pre-incubate lysate with 10 µM Imatinib for 15 mins on ice before adding ATP.

-

Add 50 µL Reaction Mix to the Abltide-coated wells.

-

Incubate: 30–60 minutes at 30°C (optimal for Abl) or 37°C.

-

Note: Do not exceed 60 mins to ensure the reaction remains in the linear range.

-

Phase 4: Detection

-

Stop: Flick off contents and wash wells 4x with TBST. This removes the crude lysate, proteases, and ATP.

-

Primary Antibody: Add 100 µL Anti-Phosphotyrosine-HRP (diluted 1:1000–1:5000 in TBST + 1% BSA).

-

Incubate 1 hour at RT.

-

Wash 4x with TBST.

-

Develop: Add 100 µL TMB Substrate. Incubate 5–15 mins in dark (blue color develops).

-

Stop: Add 50 µL 1N H2SO4 (color turns yellow).

-

Read: Measure Absorbance at 450 nm immediately.

Data Analysis & Workflow Visualization

Calculation of Specific Activity

To ensure accuracy, normalize the kinase activity signal (OD450) to the total amount of Abl protein present in the lysate. This distinguishes between more kinase and more active kinase.

-

OD_sample: Absorbance of the test well.

-

OD_background: Absorbance of "No Lysate" well.

-

Total Abl Protein: Determine via a parallel Sandwich ELISA (Capture: Anti-Abl, Detect: Anti-Abl-Biotin) or Western Blot densitometry.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the immobilized Abl substrate assay, highlighting the critical wash step that removes lysate interference.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| High Background | Non-specific binding of antibody | Increase BSA in blocking/antibody buffer to 3%. Ensure 4x washes. |

| No Signal | Phosphatase activity in lysate | Critical: Ensure Na3VO4 and NaF are fresh. Keep lysates on ice. |

| No Signal | ATP degradation | Use fresh ATP aliquots. Do not freeze-thaw ATP >2 times. |

| Low Specificity | Off-target phosphorylation | Verify with Imatinib control. If signal persists +Imatinib, it is not Abl-mediated (likely Src). |

| Variable Replicates | Inconsistent pipetting or washing | Use multi-channel pipettes. Ensure plate is not dried out between steps. |

References

-

Wong, S., & Witte, O. N. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 347(1), 67–76.[4]

-

Pluk, H., et al. (2002). Autophosphorylation of c-Abl at Tyrosine 412 Is Required for Kinase Activity and Transformation. Cell, 108(2), 247–259.

-

AnaSpec. Abltide Peptide Substrate Technical Data Sheet. AnaSpec Product Information.

-

Promega. ADP-Glo™ Kinase Assay for ABL1.[5] Promega Technical Manual.

-

SinoBiological. Abltide Peptide Sequence and Applications. SinoBiological.

Sources

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. | Profiles RNS [profiles.uchicago.edu]

- 5. promega.com [promega.com]

Measuring Abl Kinase Activity: An ELISA-Based Application Protocol

Introduction: The Significance of Abl Kinase

The Abelson (Abl) family of non-receptor tyrosine kinases, comprising Abl1 and Abl2 (also known as Abl-related gene, Arg), are pivotal regulators of a wide array of cellular processes.[1][2] These kinases are central to coordinating cell morphogenesis, motility, adhesion, and division by responding to various stimuli and subsequently remodeling the actin cytoskeleton.[1][2] Furthermore, Abl kinases play crucial roles in DNA repair and responses to cellular stress.[3]

Given their fundamental role, it is not surprising that dysregulation of Abl kinase activity is implicated in several human pathologies. The most prominent example is Chronic Myeloid Leukemia (CML), where a chromosomal translocation leads to the formation of the BCR-Abl fusion protein.[3] This chimeric protein possesses a constitutively active Abl kinase domain, driving uncontrolled cell proliferation and survival.[3] Consequently, Abl kinase has become a major therapeutic target, and assays to measure its activity are indispensable tools in basic research and drug discovery for screening potential inhibitors.[3][4]

This application note provides a detailed protocol for a robust and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to measure the in-vitro activity of Abl kinase. This method offers a quantitative, high-throughput-compatible alternative to more traditional, labor-intensive radiometric assays.[5]

Assay Principle

The ELISA-based kinase activity assay operates on the principle of immunochemically detecting the phosphorylation of a specific substrate. The workflow can be summarized in a few key stages:

-

Substrate Immobilization: A synthetic peptide substrate, containing a specific tyrosine residue recognized by Abl kinase, is immobilized onto the surface of a microplate well. This is often achieved by using biotin-tagged peptides that bind to streptavidin-coated plates.[6]

-

Kinase Reaction: The Abl kinase enzyme, along with the necessary cofactor ATP, is added to the wells. The kinase catalyzes the transfer of a phosphate group from ATP to the tyrosine residue on the immobilized substrate peptide.

-

Immunodetection: Following the kinase reaction, a primary antibody that specifically recognizes phosphorylated tyrosine residues (an anti-phospho-Tyrosine, or p-Tyr, antibody) is added.[7][8] This antibody binds only to the substrate peptides that have been successfully phosphorylated by Abl kinase.

-

Signal Generation: A secondary antibody conjugated to an enzyme, typically Horseradish Peroxidase (HRP), is then added. This HRP-conjugate binds to the primary anti-p-Tyr antibody.

-

Readout: Finally, a chromogenic substrate for HRP (like TMB, 3,3’,5,5’-Tetramethylbenzidine) is introduced. The HRP enzyme catalyzes a colorimetric reaction, producing a signal that is directly proportional to the amount of phosphorylated substrate. The reaction is terminated with a stop solution, and the absorbance is measured using a microplate reader.[9][10]

Visualizing the Abl Kinase Signaling Context

Abl kinases are integrators of multiple signaling pathways, often acting as a hub that translates extracellular cues into cytoskeletal changes and other cellular responses.

Caption: Abl kinase integrates signals to regulate key cellular functions.

Materials and Reagents

Equipment:

-

96-well streptavidin-coated microplates

-

Microplate reader capable of measuring absorbance at 450 nm

-

Multichannel pipette

-

Adhesive plate sealers[11]

-

Automated plate washer (optional, but recommended for consistency)[11]

-

Low protein-binding tubes for reagent preparation[11]

Reagents:

-

Recombinant Abl Kinase: Active, purified enzyme.

-

Biotinylated Abl Substrate Peptide: A commonly used and validated substrate is a peptide with the sequence EAIYAAPFAKKK, often referred to as "Abltide".[12] The tyrosine (Y) residue is the site of phosphorylation.

-

Anti-Phospho-Tyrosine (p-Tyr) Antibody: A high-affinity monoclonal antibody such as P-Tyr-100 or clone PT-66 is recommended for its broad-spectrum recognition of phosphotyrosine residues, largely independent of the surrounding amino acid sequence.[7][8]

-

HRP-conjugated Secondary Antibody: (e.g., Goat anti-Mouse IgG-HRP), specific for the primary p-Tyr antibody.

-

Adenosine 5'-Triphosphate (ATP): High purity, molecular biology grade.

-

Kinase Reaction Buffer (1X): e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. The specific buffer composition may need optimization.

-

Wash Buffer (1X PBST or TBST): Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Wash Buffer.

-

Antibody Diluent: 1% BSA in Wash Buffer.

-

TMB Substrate Solution: Commercial, stabilized solution.

-

Stop Solution: 2 N Sulfuric Acid (H₂SO₄) or 1 N Hydrochloric Acid (HCl).

-

Abl Kinase Inhibitor (Positive Control): e.g., Imatinib, for validating assay performance.[6]

-

Ultrapure Water

Experimental Protocol Workflow

Caption: Step-by-step workflow for the ELISA-based Abl kinase assay.

Detailed Step-by-Step Methodology

Causality Behind Choices: Each step is designed to isolate and amplify the specific kinase activity signal while minimizing background noise. Adherence to incubation times, temperatures, and washing procedures is critical for reproducibility.[11][13]

Plate Preparation and Substrate Coating (Duration: ~1.5 hours)

-

Rationale: This step securely anchors the substrate to the solid phase, which is essential for subsequent detection steps.[12]

-

Prepare a 1 µg/mL working solution of the biotinylated Abl substrate peptide in PBS.

-

Add 100 µL of the peptide solution to each well of the streptavidin-coated 96-well plate.

-

Seal the plate and incubate for 1 hour at 37°C (or 2 hours at room temperature).

-

Wash the plate three times with 200 µL of Wash Buffer per well. After the final wash, tap the plate firmly on a paper towel to remove any residual buffer.

-

Blocking (Duration: ~1 hour)

-